molecular formula C21H21F2N3O7S B2508602 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 869071-90-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2508602
CAS No.: 869071-90-9
M. Wt: 497.47
InChI Key: ZAIKMYZLIVYBIG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a structurally complex ethanediamide derivative featuring two distinct pharmacophores:

  • Benzodioxolyl moiety: The 1,3-benzodioxole group (commonly found in compounds like piperonyl butoxide) is known to enhance metabolic stability and bioavailability by acting as a methylenedioxy bioisostere .
  • Sulfonylated oxazinan ring: The 1,3-oxazinan ring, substituted with a 2,5-difluorobenzenesulfonyl group, introduces steric and electronic effects that may influence receptor binding or enzymatic inhibition .

This compound’s synthesis likely involves:

Amide coupling: Similar to methods in , using carbodiimides (e.g., EDCl) and activators (e.g., HOBt) to link the benzodioxolylmethyl and oxazinanmethyl groups via an ethanediamide bridge .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O7S/c22-14-3-4-15(23)18(9-14)34(29,30)26-6-1-7-31-19(26)11-25-21(28)20(27)24-10-13-2-5-16-17(8-13)33-12-32-16/h2-5,8-9,19H,1,6-7,10-12H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIKMYZLIVYBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and oxazinan intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate certain pathways, leading to the desired biological or chemical outcome. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzodioxolylmethyl, difluorobenzenesulfonyl-oxazinan ~550 (estimated) Hypothesized pesticidal/antifungal
N-(2,6-Difluorophenyl)-5-methyltriazolo-sulfonamide (Flumetsulam) Difluorophenyl, triazolopyrimidine-sulfonamide 325.28 Herbicide (ALS inhibitor)
N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Dichlorophenyl, benzamide 334.20 Herbicide (cellulose inhibitor)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Dioxothiazolidinyl, benzamide 324.34 Anticancer (kinase inhibition)

Key Observations :

  • The benzodioxolyl group differentiates it from etobenzanid, which uses a simpler benzamide scaffold. This may enhance metabolic resistance compared to etobenzanid’s dichlorophenyl group .
  • Unlike the dioxothiazolidinyl derivative in , the target compound’s oxazinan ring provides conformational flexibility, which could optimize binding to target proteins .
Physicochemical and Conformational Properties
  • Solubility : The sulfonamide and benzodioxole groups may reduce aqueous solubility compared to simpler benzamides but enhance lipid membrane penetration.
  • Ring Puckering : The 1,3-oxazinan ring’s conformation can be analyzed using Cremer-Pople parameters (e.g., puckering amplitude $ q $, phase angle $ \phi $), as described in , to assess its impact on bioactivity .

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